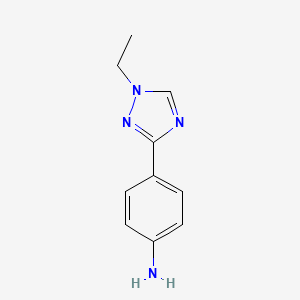
5,8-Difluoroquinoxaline-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Difluoroquinoxaline-2,3-diol is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of two fluorine atoms at positions 5 and 8, and two hydroxyl groups at positions 2 and 3 on the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinoxaline-2,3-diol typically involves the reaction of 2,3-diketoquinoxalines with fluorinating agents. One common method is the reaction of 2,3-diketoquinoxaline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5,8-Difluoroquinoxaline-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Quinoxaline-2,3-diol derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
科学研究应用
5,8-Difluoroquinoxaline-2,3-diol has a wide range of scientific research applications:
作用机制
The mechanism of action of 5,8-Difluoroquinoxaline-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
6,7-Difluoroquinoxaline: Similar to 5,8-Difluoroquinoxaline-2,3-diol but lacks the hydroxyl groups at positions 2 and 3.
2,3-Dichloro-5,8-difluoroquinoxaline: Contains chlorine atoms at positions 2 and 3 instead of hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new drugs and materials .
属性
分子式 |
C8H4F2N2O2 |
|---|---|
分子量 |
198.13 g/mol |
IUPAC 名称 |
5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChI 键 |
TWFQYQUIQYIHQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1F)NC(=O)C(=O)N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


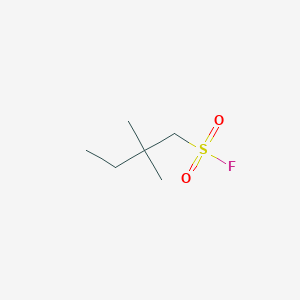

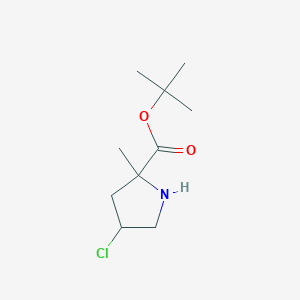
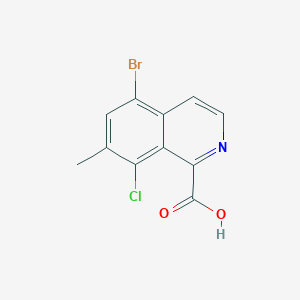
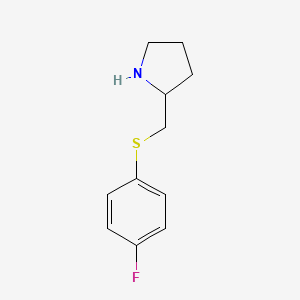


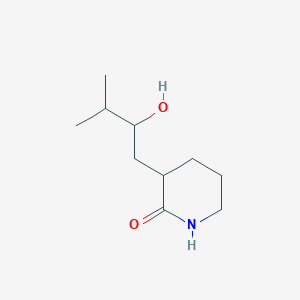
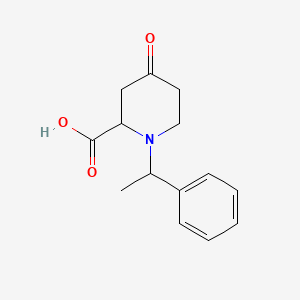

![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
